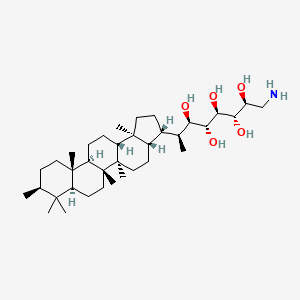

Ambhp

Description

Structure

3D Structure

Properties

CAS No. |

99541-80-7 |

|---|---|

Molecular Formula |

C36H65NO5 |

Molecular Weight |

591.9 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R,7S)-7-[(3S,3aS,5aR,5bR,7aS,9S,11aS,11bR,13aR,13bS)-5a,5b,8,8,9,11a,13b-heptamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-aminooctane-2,3,4,5,6-pentol |

InChI |

InChI=1S/C36H65NO5/c1-20-11-15-34(6)25(32(20,3)4)14-18-36(8)27(34)10-9-26-33(5)16-12-22(23(33)13-17-35(26,36)7)21(2)28(39)30(41)31(42)29(40)24(38)19-37/h20-31,38-42H,9-19,37H2,1-8H3/t20-,21-,22+,23-,24-,25-,26+,27+,28+,29-,30+,31-,33-,34-,35+,36+/m0/s1 |

InChI Key |

NYINOFIIAOPILH-DFPHJZBSSA-N |

SMILES |

CC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(C)C(C(C(C(C(CN)O)O)O)O)O)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@H]5CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@H](C)[C@H]([C@H]([C@H]([C@H]([C@H](CN)O)O)O)O)O)C)C |

Canonical SMILES |

CC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(C)C(C(C(C(C(CN)O)O)O)O)O)C)C |

Synonyms |

35-amino-3-methylbacteriohopane-30,31,32,33,34-pentol AMBHP |

Origin of Product |

United States |

Foundational & Exploratory

Amphotericin B: An In-Depth Technical Guide to its Spectrum of Activity Against Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic, has remained a cornerstone of antifungal therapy for severe systemic mycoses for over six decades. Its broad spectrum of activity and fungicidal action make it a critical agent in the treatment of life-threatening fungal infections. This technical guide provides a comprehensive overview of the in vitro activity of Amphotericin B against a range of pathogenic fungi, details the standardized experimental protocols for susceptibility testing, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Susceptibility of Pathogenic Fungi to Amphotericin B

The in vitro activity of Amphotericin B is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the MIC data for Amphotericin B against various clinically important fungal pathogens, compiled from multiple studies. These values can vary based on the specific isolates tested and the methodology used.

Table 1: Amphotericin B MIC Distribution for Candida Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | >1000 | 0.125 - 2 | 0.5 | 1 |

| Candida glabrata | >500 | 0.25 - 2 | 1 | 2 |

| Candida parapsilosis | >500 | 0.125 - 2 | 0.5 | 1 |

| Candida tropicalis | >500 | 0.25 - 2 | 0.5 | 1 |

| Candida krusei | >200 | 0.5 - 4 | 1 | 2 |

| Candida auris | >100 | 0.5 - 2 | 1 | 2 |

Table 2: Amphotericin B MIC Distribution for Aspergillus Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Aspergillus fumigatus | >150 | 0.25 - 2 | 0.8[1] |

| Aspergillus flavus | >20 | 0.5 - 2 | 1.5[1] |

| Aspergillus niger | >15 | 0.125 - 1 | 0.4[1] |

| Aspergillus terreus | >20 | 1 - >16 | 1.8[1] |

Note: Aspergillus terreus is known to exhibit intrinsic resistance to Amphotericin B.[1][2]

Table 3: Amphotericin B MIC Distribution for Cryptococcus Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Cryptococcus neoformans | >250 | ≤1 | 1.2 - 1.6[3][4] |

| Cryptococcus gattii | >10 | 0.25 - 1 | N/A |

Note: MICs for Cryptococcus neoformans are generally low, with all 265 isolates in one study showing MICs ≤1μg/ml.[4]

Table 4: Amphotericin B MIC Distribution for Mucorales

| Fungal Genus | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

| Rhizopus spp. | >500 | ≤0.03 - 2 | ≤0.25[5] |

| Mucor spp. | >150 | ≤0.03 - 2 | ≤0.25[5] |

| Lichtheimia spp. | >100 | ≤0.03 - 1 | N/A |

| Cunninghamella spp. | >30 | 0.25 - 4 | 1.30[5] |

Note: Amphotericin B generally demonstrates potent in vitro activity against most Mucorales.[5][6]

Experimental Protocols

The determination of Amphotericin B MICs is performed using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols ensure reproducibility and comparability of results across different laboratories.

CLSI Broth Microdilution Method for Yeasts (M27-A3/M27-Ed4)

This method is a reference standard for testing the susceptibility of yeasts like Candida and Cryptococcus species.[7][8][9]

-

Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.[7]

-

Antifungal Agent Preparation: Amphotericin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the RPMI medium to achieve the final desired concentrations in the microdilution plate.

-

Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

-

Incubation: The inoculated microdilution plates are incubated at 35°C.

-

Reading of Results: For Amphotericin B, the MIC is read as the lowest concentration that causes complete inhibition of growth (the first clear well) after 24 to 48 hours for Candida spp. and up to 72 hours for Cryptococcus spp.[10]

EUCAST Definitive Method for Yeasts (E.DEF 7.3.2)

The EUCAST method shares similarities with the CLSI protocol but has some key differences.[11]

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.

-

Inoculum Preparation: The final inoculum concentration is slightly higher than in the CLSI method, ranging from 1 x 10⁵ to 5 x 10⁵ CFU/mL.

-

Reading of Results: The MIC is determined after 24 hours of incubation (or 48 hours for slow-growing species) by spectrophotometric reading at 530 nm, with the endpoint defined as a 50% reduction in turbidity compared to the growth control. For Amphotericin B, a visual reading of complete growth inhibition is also acceptable.

Broth Microdilution for Molds (CLSI M38-A2 / EUCAST E.Def 9.4)

Testing filamentous fungi requires modifications to the yeast protocols to account for their different growth characteristics.

-

Inoculum Preparation: A suspension of conidia or sporangiospores is prepared from a 7 to 14-day-old culture. The suspension is filtered to remove hyphae, and the concentration of conidia is determined using a hemocytometer and adjusted to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

Incubation: Plates are incubated at 35°C for 48 to 72 hours.

-

Reading of Results: The MIC for Amphotericin B is the lowest concentration that shows no visible growth.

Mandatory Visualizations

Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, the main sterol in the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[4][8]

Caption: Amphotericin B binds to ergosterol, leading to pore formation and cell death.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a critical fungal process and the target of several antifungal drugs. Understanding this pathway is essential for appreciating the mechanism of action of drugs like Amphotericin B and the development of resistance.

Caption: The multi-step enzymatic pathway for the synthesis of ergosterol in fungi.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC of Amphotericin B using the broth microdilution method.

Caption: A stepwise representation of the broth microdilution antifungal susceptibility test.

Conclusion

Amphotericin B continues to be a vital antifungal agent due to its broad spectrum of activity and fungicidal nature. While generally effective against a wide array of pathogenic fungi, the existence of intrinsically resistant species like Aspergillus terreus and the potential for acquired resistance underscore the importance of in vitro susceptibility testing. The standardized protocols provided by CLSI and EUCAST are essential for generating reliable and comparable data to guide clinical decision-making and for the surveillance of antifungal resistance. A thorough understanding of its mechanism of action and the fungal pathways it targets is crucial for the ongoing development of novel antifungal strategies and the optimization of existing therapies.

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 5. eucast: AST of moulds [eucast.org]

- 6. researchgate.net [researchgate.net]

- 7. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Sci-Hub [sci-hub.box]

- 10. google.com [google.com]

- 11. Steroid - Wikipedia [en.wikipedia.org]

Amphotericin B: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the molecular architecture, physicochemical characteristics, and mechanism of action of the potent antifungal agent, Amphotericin B.

Executive Summary

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections, despite its significant toxicities. Its broad spectrum of activity and fungicidal nature make it an indispensable tool in the clinician's arsenal. This technical guide provides a detailed examination of the molecular structure and chemical properties that underpin its potent antifungal activity and associated toxicities. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental characteristics is paramount for the development of novel, safer, and more effective formulations and analogues. This document delves into the intricate structural features of Amphotericin B, its complex chemical behavior in solution, and the experimental methodologies used to elucidate its mechanism of action.

Molecular Structure of Amphotericin B

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus. Its unique and complex molecular architecture is directly responsible for its biological activity.

Core Structural Features

The molecule consists of a large 38-membered macrolide ring, which imparts a rigid, cylindrical shape. This ring possesses two distinct regions: a hydrophobic polyene chain and a hydrophilic polyol chain, rendering the entire molecule amphipathic. Attached to the macrolide ring via a glycosidic bond is a mycosamine sugar moiety, which contains a primary amino group.

The key structural components are:

-

Macrolide Ring: A large lactone ring that forms the core of the molecule.

-

Polyene Region: A rigid, hydrophobic chain of seven conjugated double bonds. This region is crucial for the molecule's interaction with sterols in cell membranes.

-

Polyol Region: A flexible, hydrophilic chain containing multiple hydroxyl groups. This region contributes to the molecule's ability to form aqueous pores.

-

Mycosamine Moiety: An amino sugar (3-amino-3,6-dideoxy-D-mannose) that contains a primary amino group, contributing to the molecule's amphoteric nature.

Quantitative Molecular Data

A summary of the key molecular data for Amphotericin B is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₇₃NO₁₇ | [1][2] |

| Molecular Weight | 924.08 g/mol | [1][2][3][4] |

| pKa | 5.5 (carboxyl group), 10.0 (amino group) | [3] |

| λmax (in methanol) | 345, 363, 382, 406 nm | [3] |

Chemical Properties of Amphotericin B

The chemical properties of Amphotericin B are as complex as its structure and are critical to both its therapeutic efficacy and its formulation challenges.

Amphipathicity and Solubility

The distinct hydrophobic and hydrophilic regions of the Amphotericin B molecule give it a pronounced amphipathic character. This dual nature governs its solubility and its interactions with biological membranes.

Amphotericin B is poorly soluble in water at physiological pH. Its solubility is highly pH-dependent; it is more soluble in acidic (pH < 2) or alkaline (pH > 11) conditions where the carboxyl or amino groups are ionized, respectively. In practice, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental purposes.

| Solvent | Solubility |

| Water (pH 6-7) | Insoluble[3] |

| Water (pH 2 or 11) | Soluble[3] |

| DMSO | 30–40 mg/ml[3] |

| Dimethylformamide | 2–4 mg/ml[3] |

Stability and Degradation

Amphotericin B is sensitive to light, heat, and extreme pH, which can lead to its degradation. The primary degradation pathways are oxidation of the polyene chain and hydrolysis of the lactone ring. Its stability is a critical consideration in the formulation and storage of Amphotericin B products. For long-term storage, it is recommended to keep it at 2–8 °C, protected from light and air.[3]

Aggregation Behavior

In aqueous solutions, Amphotericin B has a strong tendency to self-aggregate, forming various structures ranging from monomers and dimers to large, water-insoluble aggregates. This aggregation is concentration-dependent and is influenced by the solvent environment. The aggregated state of Amphotericin B is believed to be associated with its reduced toxicity to mammalian cells, while the monomeric form is thought to be the most active against fungal cells.

Mechanism of Action

The primary mechanism of action of Amphotericin B involves its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity and leading to cell death.

Ergosterol Binding and Pore Formation

The hydrophobic polyene region of Amphotericin B has a higher affinity for ergosterol than for cholesterol, the main sterol in mammalian cell membranes. This selectivity is the basis for its antifungal activity. Upon binding to ergosterol, several Amphotericin B molecules assemble to form a transmembrane channel. This channel allows the leakage of intracellular ions, particularly potassium (K+), and other small molecules, leading to depolarization of the membrane and ultimately, fungal cell death.[5][6][7]

Induction of Oxidative Stress and Apoptosis

Beyond direct membrane disruption, Amphotericin B has been shown to induce oxidative stress in fungal cells by promoting the production of reactive oxygen species (ROS).[5] This oxidative damage contributes to its fungicidal activity. Furthermore, at lower concentrations, Amphotericin B can induce a programmed cell death pathway in fungi, exhibiting markers of apoptosis such as DNA fragmentation and phosphatidylserine exposure.[3][4]

The proposed mechanism of action, from initial ergosterol binding to the downstream effects of ion leakage and oxidative stress, is depicted in the following diagram.

Host Cell Toxicity

The primary dose-limiting toxicity of Amphotericin B is nephrotoxicity. This is attributed to its ability to also bind to cholesterol in mammalian cell membranes, albeit with lower affinity than to ergosterol. This interaction in renal tubular cells can lead to pore formation, ion imbalances, and ultimately, apoptosis, contributing to kidney damage.

The signaling pathway leading to Amphotericin B-induced apoptosis in host renal cells is illustrated below.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the properties and activity of Amphotericin B.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.

Detailed Methodology:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of Amphotericin B in DMSO.

-

Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the Amphotericin B stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the adjusted fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Amphotericin B that causes a significant inhibition of fungal growth compared to the growth control.

Assessment of Membrane Permeabilization: Potassium Ion Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to Amphotericin B.

Detailed Methodology:

-

Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase, then harvest, wash, and resuspend them in a potassium-free buffer.

-

Amphotericin B Treatment: Add Amphotericin B at various concentrations to the fungal cell suspension.

-

Incubation: Incubate the mixture at an appropriate temperature (e.g., 37°C) for a defined period.

-

Separation of Cells: Centrifuge the samples to pellet the fungal cells.

-

Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-sensitive electrode or atomic absorption spectroscopy.

-

Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium (determined by lysing an untreated sample of cells).

Measurement of Oxidative Stress: ROS Detection

The production of reactive oxygen species (ROS) can be detected using fluorescent probes that become fluorescent upon oxidation. Dihydrorhodamine 123 (DHR 123) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used probes.

Detailed Methodology:

-

Fungal Cell Preparation: Prepare a suspension of fungal cells as described for the potassium leakage assay.

-

Probe Loading: Incubate the cells with DHR 123 or DCFH-DA to allow the probe to enter the cells.

-

Amphotericin B Treatment: Add Amphotericin B to the cell suspension.

-

Incubation: Incubate the samples under appropriate conditions.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a flow cytometer.

-

Controls: Include an untreated control and a positive control (e.g., hydrogen peroxide) to validate the assay.

Amphotericin B Formulations

To mitigate the significant nephrotoxicity of conventional Amphotericin B (formulated with deoxycholate), several lipid-based formulations have been developed. These formulations alter the pharmacokinetic and pharmacodynamic properties of the drug, generally leading to reduced toxicity.

| Formulation Type | Description | Key Features |

| Conventional (C-AmB) | Amphotericin B complexed with sodium deoxycholate to form a colloidal dispersion. | Higher incidence of nephrotoxicity and infusion-related reactions. |

| Liposomal (L-AmB) | Amphotericin B incorporated into a unilamellar liposome. | Reduced nephrotoxicity; achieves high peak plasma concentrations. |

| Lipid Complex (ABLC) | Amphotericin B complexed with two phospholipids, resulting in ribbon-like structures. | Rapidly taken up by the reticuloendothelial system; lower Cmax. |

| Colloidal Dispersion (ABCD) | Amphotericin B complexed with cholesteryl sulfate to form disc-like structures. | Reduced nephrotoxicity compared to C-AmB. |

Conclusion

Amphotericin B's intricate molecular structure and resulting chemical properties are the foundation of its potent, broad-spectrum antifungal activity. Its amphipathic nature drives its interaction with fungal ergosterol, leading to membrane disruption, while also being the source of its host cell toxicity through interactions with cholesterol. A deep understanding of these molecular-level interactions, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of new antifungal therapies with improved efficacy and safety profiles. The continued exploration of its mechanism of action and the development of innovative formulations will ensure that Amphotericin B and its derivatives remain vital tools in the fight against life-threatening fungal diseases.

References

- 1. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]

- 2. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

The Discovery and Development of Amphotericin B: A Technical Guide

Amphotericin B stands as a landmark discovery in the history of antimicrobial agents, representing one of the earliest and most effective treatments for systemic fungal infections. For decades, it remained the gold standard, its development paving the way for modern antifungal therapies. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Amphotericin B, detailing the experimental protocols and quantitative data from the seminal studies that introduced this critical therapeutic agent to the world.

Discovery from a Venezuelan Soil Microbe

In 1956, a team of researchers at the Squibb Institute for Medical Research—Donovick, Gold, Pagano, and Stout—announced the discovery of a promising new antifungal agent.[1] This agent, which they named Amphotericin B, was isolated from a strain of Streptomyces nodosus (designated M-4575). The microorganism was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1] This discovery was the culmination of a systematic screening program aimed at identifying novel antimicrobial compounds from soil-dwelling microorganisms.

The initial report highlighted the compound's broad spectrum of activity against a variety of fungi and its potential for treating deep-seated mycoses, which at the time had very few effective therapeutic options.[1]

Experimental Workflow for Discovery and Isolation

The discovery and development of Amphotericin B followed a classical natural product discovery workflow. The process, from soil sample to purified compound, is outlined below.

Experimental Protocols

The foundational research on Amphotericin B was detailed in a two-part series in the 1955 Antibiotics Annual. The following protocols are based on the methodologies described in these seminal papers.

Isolation and Cultivation of Streptomyces nodosus

The isolation of Streptomyces nodosus from the soil sample followed standard microbiological techniques of the era.

-

Soil Sample Suspension: A suspension of the Venezuelan soil sample was prepared in sterile saline.

-

Serial Dilution: The soil suspension was serially diluted.

-

Plating: Aliquots of the dilutions were plated onto agar media suitable for the growth of Actinomycetes.

-

Incubation: Plates were incubated at 28°C until colonies with the characteristic morphology of Streptomyces appeared.

-

Colony Isolation and Purification: Individual colonies were selected, sub-cultured, and purified to obtain a pure culture of Streptomyces nodosus, strain M-4575.

Fermentation for Amphotericin B Production

The production of Amphotericin B was achieved through submerged culture fermentation.

-

Inoculum Preparation: A vegetative inoculum was prepared by growing S. nodosus in a suitable liquid medium.

-

Fermentation Medium: The production medium consisted of a nutrient-rich broth containing sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, distillers' solubles), and mineral salts.

-

Fermentation Conditions: The production fermenters were inoculated with the seed culture and incubated with aeration and agitation at a controlled temperature (typically 24-28°C) for several days. The pH was monitored and adjusted as needed.

Isolation and Purification of Amphotericin B

The following protocol for the isolation and purification of crystalline Amphotericin B was described by Vandeputte, Wachtel, and Stiller in 1955.

-

Extraction of the Mycelium: The mycelium from the fermentation broth was harvested by filtration. The active antifungal material was extracted from the mycelium using n-propanol.

-

Concentration: The propanol extract was concentrated under vacuum.

-

Precipitation: The concentrate was diluted with water to precipitate the crude Amphotericin complex.

-

Separation of Amphotericin A and B: The crude complex was treated with a mixture of methanol and calcium chloride. This step selectively dissolved Amphotericin A, leaving the less soluble Amphotericin B as a solid.

-

Crystallization of Amphotericin B: The solid Amphotericin B was then dissolved in dimethylformamide. The addition of water to this solution induced the crystallization of Amphotericin B.

-

Recrystallization: For further purification, the crystalline Amphotericin B was recrystallized from hot dimethylformamide by the addition of water.

-

Drying: The final crystalline product was washed and dried under vacuum.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction is the cornerstone of its mechanism of action and its selective toxicity for fungi over mammalian cells, which contain cholesterol instead of ergosterol.

The binding of Amphotericin B to ergosterol leads to the formation of pores or channels in the fungal cell membrane. This disruption of the membrane's integrity results in increased permeability, allowing the leakage of intracellular ions (particularly potassium) and other small molecules. The loss of these essential cellular components ultimately leads to fungal cell death.

Quantitative Data

The early studies on Amphotericin B provided crucial quantitative data on its antifungal potency and toxicity.

In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Amphotericin B against various pathogenic fungi as reported in early investigations.

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.125 - 1 |

| Cryptococcus neoformans | 0.2 - 0.8 |

| Histoplasma capsulatum | 0.05 - 0.2 |

| Blastomyces dermatitidis | 0.1 - 0.5 |

| Coccidioides immitis | 0.2 - 1.0 |

| Aspergillus fumigatus | 0.5 - 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Acute Toxicity

The acute toxicity of Amphotericin B was evaluated in mice. The median lethal dose (LD50) provides a measure of the short-term poisoning potential of the substance.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mice | Intravenous (IV) | ~2.3 |

| Mice | Intraperitoneal (IP) | ~25 |

The significant toxicity, particularly via the intravenous route, was a major challenge in the clinical application of Amphotericin B and spurred the later development of less toxic lipid-based formulations.

Conclusion

The discovery of Amphotericin B was a pivotal moment in medical history, providing the first effective treatment for many life-threatening systemic fungal infections. The pioneering work of the scientists at the Squibb Institute for Medical Research laid the groundwork for the clinical use of this powerful antifungal agent. While its toxicity remains a concern, the understanding of its mechanism of action and the development of improved formulations have ensured that Amphotericin B continues to be a vital tool in the fight against invasive fungal diseases. This technical guide has provided a detailed overview of the foundational science behind this remarkable therapeutic agent, from its discovery in a Venezuelan soil sample to its potent antifungal activity.

References

A Technical Guide to Amphotericin B Derivatives: Structural Modifications and a Roadmap for Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and low incidence of resistance are unparalleled. However, its clinical utility is significantly hampered by dose-limiting toxicities, primarily nephrotoxicity and infusion-related reactions. This has spurred extensive research into the development of AmB derivatives with an improved therapeutic index. This technical guide provides an in-depth overview of the structural modifications of Amphotericin B, focusing on the core structure-activity relationships (SAR) and structure-toxicity relationships (STR). We present a compilation of quantitative data on the efficacy and toxicity of various derivatives, detailed experimental protocols for their evaluation, and a visual roadmap of the preclinical development workflow.

The Core Structure of Amphotericin B and Rationale for Modification

Amphotericin B, produced by the bacterium Streptomyces nodosus, is a macrocyclic lactone containing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region. It also possesses a mycosamine sugar moiety attached to the macrolide ring. This amphipathic nature is crucial for its antifungal activity but also contributes to its toxicity.

The primary molecular target of AmB in fungi is ergosterol, the main sterol component of the fungal cell membrane. In contrast, it targets cholesterol in mammalian cell membranes, albeit with a lower affinity, which is the basis for its selective toxicity. The interaction with ergosterol leads to the formation of transmembrane channels, causing leakage of intracellular ions and ultimately cell death. A secondary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative damage.

Structural modifications of AmB aim to exploit the subtle differences between its interaction with ergosterol and cholesterol to enhance its therapeutic window. Key sites for modification include:

-

The C16-Carboxyl Group: Esterification or amidation at this position can modulate the overall charge and lipophilicity of the molecule, influencing its aggregation state and interaction with cell membranes.

-

The Mycosamine Amino Group: Acylation, alkylation, or quaternization of the primary amino group on the mycosamine sugar can alter the molecule's polarity and its binding affinity to sterols.

-

The Polyol Region (C7-C10): Modifications in this hydrophilic segment can impact the formation of the ion channel and the overall conformation of the molecule.

-

The Polyene Chain: While less common, modifications to the conjugated double bond system can affect the molecule's stability and antifungal activity.

Data Presentation: Efficacy and Toxicity of Amphotericin B Derivatives

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and hemolytic activity (a measure of toxicity to red blood cells) of selected Amphotericin B derivatives from various studies. This data allows for a direct comparison of the impact of different structural modifications.

Table 1: Antifungal Activity (MIC, µg/mL) of Amphotericin B and its Derivatives against Candida albicans

| Compound | Modification | MIC (µg/mL) | Reference |

| Amphotericin B | Parent Drug | 0.25 - 0.5 | [1] |

| AmB Methyl Ester | C16-Ester | ~0.5 | [2] |

| N-Fructosyl AmB | Mycosamine | 0.5 - 1.0 | N/A |

| N-Ornithyl AmB Methyl Ester | Mycosamine & C16-Ester | 0.125 | N/A |

| L-Histidine methyl ester of AmB | C16-Ester | Similar to AmB | [3] |

| C16-(Z)-methoxime AmB | C16-Oxime | Similar to AmB | [4] |

| Bisamide Derivative 36 | C16-Amide & Mycosamine-Amide | Not explicitly stated for C. albicans | [5][6] |

| Nystatin Amide 2a | C16-Amide (Nystatin analog) | 0.5 | [7] |

| Nystatin Amide 2b | C16-Amide (Nystatin analog) | 1.0 | [7] |

| Nystatin Amide 2c | C16-Amide (Nystatin analog) | 1.0 | [7] |

| Nystatin Amide 2d | C16-Amide (Nystatin analog) | 0.5 | [7] |

| Nystatin Amide 2e | C16-Amide (Nystatin analog) | 1.0 | [7] |

Table 2: Hemolytic Activity of Amphotericin B and its Derivatives

| Compound | Modification | Hemolytic Activity (HC50, µg/mL or % Lysis at a given concentration) | Reference |

| Amphotericin B | Parent Drug | Significantly Hemolytic | [7] |

| AmB Methyl Ester | C16-Ester | Reduced | N/A |

| N-Fructosyl AmB | Mycosamine | Reduced | N/A |

| N-Ornithyl AmB Methyl Ester | Mycosamine & C16-Ester | Significantly Reduced | N/A |

| L-Histidine methyl ester of AmB | C16-Ester | Reduced dimerization, suggesting lower toxicity | [3] |

| C16-(Z)-methoxime AmB | C16-Oxime | Significantly Reduced | [4] |

| Bisamide Derivative 36 | C16-Amide & Mycosamine-Amide | Low acute toxicity | [5][6] |

| Nystatin Amide 2a | C16-Amide (Nystatin analog) | 10µM: ~10%; 20µM: ~20%; 50µM: ~60% | [7] |

| Nystatin Amide 2b | C16-Amide (Nystatin analog) | 10µM: ~5%; 20µM: ~10%; 50µM: ~25% | [7] |

| Nystatin Amide 2c | C16-Amide (Nystatin analog) | 10µM: <5%; 20µM: <5%; 50µM: ~10% | [7] |

| Nystatin Amide 2d | C16-Amide (Nystatin analog) | 10µM: ~10%; 20µM: ~15%; 50µM: ~40% | [7] |

| Nystatin Amide 2e | C16-Amide (Nystatin analog) | 10µM: <5%; 20µM: <5%; 50µM: <5% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Amphotericin B derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an AmB derivative against a fungal isolate.

Materials:

-

AmB derivative stock solution (typically in DMSO).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Fungal inoculum (e.g., Candida albicans), adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Drug Dilutions: Serially dilute the AmB derivative stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Hemolysis Assay

Objective: To assess the toxicity of an AmB derivative to red blood cells.

Materials:

-

AmB derivative stock solution.

-

Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep), washed and resuspended in phosphate-buffered saline (PBS).

-

PBS (pH 7.4).

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

-

Spectrophotometer.

Procedure:

-

Preparation of Test Solutions: Prepare serial dilutions of the AmB derivative in PBS.

-

Incubation: Add the RBC suspension to each drug dilution, the positive control, and a negative control (RBCs in PBS only). Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Calculation of Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

HC50 Determination: The HC50 is the concentration of the derivative that causes 50% hemolysis.

Synthesis of Amphotericin B Amide Derivatives (General Procedure)

Objective: To synthesize amide derivatives at the C16-carboxyl position of AmB.

Materials:

-

Amphotericin B.

-

A selected amine.

-

Coupling agent (e.g., diphenylphosphoryl azide (DPPA), PyBOP).

-

Tertiary amine base (e.g., triethylamine, Et3N).

-

Anhydrous polar aprotic solvent (e.g., dimethylacetamide (DMAC), DMSO).

-

Inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Dissolution: Dissolve Amphotericin B in the anhydrous solvent under an inert atmosphere. The use of a co-solvent or a small amount of base may be necessary to aid dissolution.[8]

-

Activation: Add the coupling agent and the tertiary amine base to the AmB solution and stir at room temperature.[8]

-

Amine Addition: Add the desired amine to the reaction mixture.[8]

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Work-up and Purification: Quench the reaction and precipitate the crude product by adding a non-polar solvent. The crude product is then purified by chromatography (e.g., column chromatography or preparative HPLC) to yield the desired amide derivative.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as NMR and mass spectrometry.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the study of Amphotericin B derivatives.

Caption: Mechanism of Action of Amphotericin B and its Derivatives.

References

- 1. In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections [mdpi.com]

- 2. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]

- 3. An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of C-16 oximino and vinyl amphotericin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Core of Antifungal Power: An In-depth Technical Guide to the Biosynthesis of Amphotericin B in Streptomyces nodosus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Amphotericin B, a potent polyene macrolide antifungal agent produced by the bacterium Streptomyces nodosus. We will delve into the genetic and enzymatic machinery responsible for its complex structure, explore methods for its quantitative analysis, and provide detailed protocols for key experimental techniques used to study and engineer its production.

The Amphotericin B Biosynthetic Pathway: A Symphony of Enzymes

The creation of Amphotericin B is a multi-step process orchestrated by a large polyketide synthase (PKS) gene cluster and a series of post-PKS tailoring enzymes. The core scaffold is assembled from simple precursor molecules, followed by a series of modifications to yield the final bioactive compound.

Precursor Supply: The Building Blocks of a Potent Antifungal

The biosynthesis of the Amphotericin B macrolactone skeleton begins with the incorporation of simple metabolic precursors: one molecule of acetyl-CoA as a starter unit and a combination of malonyl-CoA and methylmalonyl-CoA as extender units.[1] The availability of these precursors is a critical factor influencing the overall yield of Amphotericin B.

The Polyketide Synthase (PKS) Assembly Line

The carbon backbone of Amphotericin B is constructed by a Type I modular polyketide synthase. This massive enzymatic complex is encoded by a series of genes, including amphA, amphB, and amphC.[2] Each module of the PKS is responsible for the addition and modification of a specific extender unit in a sequential, assembly-line fashion. The process involves a series of enzymatic domains within each module:

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). The EC number for this activity is generally classified under EC 2.3.1.- .

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the growing polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The EC number for this activity is typically EC 1.1.1.- .[3]

-

Dehydratase (DH): Removes a water molecule, creating a double bond. The EC number for this activity is generally EC 4.2.1.- .

-

Enoylreductase (ER): Reduces the double bond to a single bond. The EC number for this activity is typically EC 1.3.1.- .

The specific combination and activity of these domains in each module determine the final structure of the polyketide chain.

Post-PKS Modifications: Tailoring for Bioactivity

Once the polyketide chain is assembled and released from the PKS, it undergoes several crucial modifications to become the potent antifungal agent, Amphotericin B. These modifications are catalyzed by a series of "tailoring" enzymes encoded within the gene cluster.

-

Hydroxylation: Cytochrome P450 monooxygenases, such as AmphN, are responsible for hydroxylating specific positions on the macrolactone ring.[4] These enzymes belong to the EC 1.14.-.- class.[5]

-

Glycosylation: A mycosamine sugar moiety is attached to the macrolide core. This process is catalyzed by glycosyltransferases, such as AmphDI.[6] Glycosyltransferases are generally classified under EC 2.4.-.- .

-

Carboxylation: The exocyclic methyl group at C16 is oxidized to a carboxylic acid, a modification critical for the drug's activity.[4]

The final structure of Amphotericin B is a 38-membered macrolactone ring with a heptaene chromophore, a mycosamine sugar, and a hemiketal ring. Its amphipathic nature, with a hydrophobic polyene face and a hydrophilic polyol face, is key to its antifungal mechanism of action, which involves binding to ergosterol in fungal cell membranes and forming pores that lead to cell death.[7]

Quantitative Analysis of Amphotericin B Production

Improving the production of Amphotericin B is a major goal for industrial fermentation. Genetic engineering of Streptomyces nodosus has led to significant increases in yield. The following table summarizes some of the reported quantitative data from various engineered strains.

| Strain | Genetic Modification | Amphotericin B Titer (g/L) | Fold Increase | Reference |

| S. nodosus ZJB2016050 (mutant) | Traditional mutagenesis | 5.16 | - | [3] |

| S. nodosus VMR4A | Overexpression of metK, amphRIV, amphHG, and araC | 6.58 | 1.27 | [3] |

| S. nodosus ΔPKS5 | Deletion of a competing Type II PKS gene cluster | 6.32 | 1.22 | [8] |

| S. nodosus ΔPKS5 with overexpression | Overexpression of amphA, acc1, mme, and mcm in the ΔPKS5 background | 7.06 | 1.37 | [8] |

| S. nodosus with combined feeding | Optimized feeding of precursors and staged fermentation control | 18.39 | 3.56 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Amphotericin B biosynthesis.

Phage-Mediated Gene Disruption in Streptomyces nodosus

This protocol describes a general method for gene disruption using a phage delivery system, which has been successfully applied to Streptomyces species.

Materials:

-

Streptomyces nodosus strain

-

E. coli ET12567 (pUZ8002) donor strain

-

Phage vector with the disruption cassette (e.g., a derivative of KC515)

-

ISP4 medium (for sporulation)

-

TSBY medium (Tryptic Soy Broth with 10% sucrose and 1% yeast extract)

-

Nalidixic acid

-

Apramycin (or other appropriate antibiotic for selection)

-

Soft agar overlay

Protocol:

-

Prepare S. nodosus spores: Grow S. nodosus on ISP4 agar plates at 30°C for 7-10 days until sporulation is abundant. Harvest spores by scraping the surface of the agar with a sterile loop and suspending them in sterile water. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Prepare the E. coli donor strain: Grow E. coli ET12567 (pUZ8002) containing the phage vector in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.

-

Conjugation:

-

Wash the E. coli cells twice with an equal volume of LB medium and resuspend in a small volume of LB.

-

Mix the S. nodosus spore suspension (approximately 10^8 spores) with the concentrated E. coli donor cells.

-

Plate the mixture onto ISP4 agar plates and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

Overlay the plates with 1 ml of sterile water containing nalidixic acid (to inhibit E. coli growth) and the appropriate antibiotic for selecting the recombinant Streptomyces (e.g., apramycin).

-

Incubate the plates at 30°C for 5-7 days until colonies of exconjugants appear.

-

-

Verification of Gene Disruption:

-

Isolate genomic DNA from the potential knockout mutants.

-

Perform PCR analysis using primers flanking the targeted gene to confirm the insertion of the disruption cassette.

-

Further confirmation can be achieved by Southern blot analysis.

-

LC-MS/MS Analysis of Amphotericin B and its Precursors

This protocol outlines a general method for the extraction and quantification of Amphotericin B and related metabolites from Streptomyces nodosus culture.

Materials:

-

Streptomyces nodosus culture broth

-

Methanol

-

Chloroform

-

Formic acid

-

Acetonitrile

-

Syringe filters (0.2 µm)

-

LC-MS/MS system with a C18 column

Protocol:

-

Sample Preparation and Extraction:

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

To the mycelial pellet, add a mixture of methanol and chloroform (or another suitable organic solvent) and sonicate or vortex vigorously to extract the metabolites.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Filter the reconstituted sample through a 0.2 µm syringe filter before analysis.[9]

-

-

LC-MS/MS Analysis:

-

Inject the filtered sample into the LC-MS/MS system.

-

Separate the metabolites using a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[9]

-

The mass spectrometer should be operated in positive ion mode for the detection of Amphotericin B.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of Amphotericin B and its precursors, based on their specific parent and fragment ion masses.

-

Develop a standard curve using purified Amphotericin B to accurately quantify its concentration in the samples.

-

Visualizing the Biosynthetic Machinery

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in Amphotericin B biosynthesis.

Amphotericin B Biosynthesis Pathway

Caption: The biosynthetic pathway of Amphotericin B in Streptomyces nodosus.

Experimental Workflow for Strain Improvement

Caption: A typical experimental workflow for improving Amphotericin B production.

This guide provides a foundational understanding of the intricate biosynthetic pathway of Amphotericin B. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to further explore and manipulate this important metabolic pathway for the development of improved antifungal therapeutics.

References

- 1. inha.elsevierpure.com [inha.elsevierpure.com]

- 2. The structure of a ketoreductase determines the organization of the beta-carbon processing enzymes of modular polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketoreductase, Recombinant(EC 1.1.1.2) - Creative Enzymes [creative-enzymes.com]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450 (E.C. 1.14.-.-) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Understanding and Manipulating Assembly Line Biosynthesis by Heterologous Expression in Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 9. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Amphotericin B Resistance in Candida auris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida auris has rapidly emerged as a formidable fungal pathogen, largely due to its high rates of multidrug resistance. Resistance to Amphotericin B (AmB), a cornerstone of antifungal therapy, is a particularly concerning trait. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms underpinning AmB resistance in C. auris. We synthesize current research findings, present quantitative data in structured tables for comparative analysis, detail key experimental protocols, and provide visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Amphotericin B Resistance

Amphotericin B exerts its antifungal activity by binding to ergosterol, the primary sterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death. Resistance to AmB in C. auris is a multifactorial phenomenon, primarily revolving around alterations that reduce the drug's ability to bind to and disrupt the cell membrane.

Alterations in the Ergosterol Biosynthesis Pathway

The most well-documented mechanism of AmB resistance in C. auris involves genetic and regulatory changes in the ergosterol biosynthesis pathway.[1][2][3] These alterations lead to a reduction in the cellular ergosterol content, thereby diminishing the target for AmB.

-

Gene Mutations: Mutations in key enzymes of the ergosterol pathway are strongly associated with AmB resistance. These include loss-of-function mutations, frameshift mutations, and premature stop codons in genes such as ERG2, ERG3, ERG4, ERG6, and ERG11.[1][2][3][4] For instance, mutations in ERG6, which encodes sterol methyltransferase, can lead to the accumulation of alternative sterols that have a lower binding affinity for AmB.[3] Similarly, mutations in ERG3, encoding a C-5 sterol desaturase, have been causally linked to AmB resistance.[1][2]

-

Gene Expression Upregulation: Transcriptomic studies of AmB-resistant C. auris isolates have revealed a significant upregulation of genes involved in ergosterol biosynthesis, including ERG1, ERG2, ERG6, and ERG13.[5][6] This compensatory mechanism may aim to maintain membrane integrity in the face of reduced ergosterol levels or other membrane stresses.

Cell Wall and Membrane Modifications

Beyond direct alterations to ergosterol metabolism, changes in the broader cell envelope contribute to AmB resistance.

-

Reduced Membrane Permeability: AmB-resistant strains of C. auris have been shown to exhibit decreased membrane permeability, which may hinder the drug's access to the cell membrane.[7][8]

-

Cell Wall Remodeling: Resistant isolates often display increased resistance to cell wall perturbing agents like Congo red and calcofluor white.[7][8] This suggests a remodeling of the cell wall architecture, which could physically impede AmB from reaching the cell membrane. Transcriptomic analyses have identified the upregulation of genes involved in cell wall function in resistant strains.[6]

Transcriptional Reprogramming and Stress Responses

Whole-genome and transcriptomic sequencing have provided a broader view of the adaptive strategies employed by AmB-resistant C. auris.

-

Differentially Expressed Genes: RNA-sequencing of clinical isolates has identified a common set of differentially expressed genes in AmB-resistant strains compared to susceptible ones.[6][7] These genes are involved in a range of cellular processes, including lipid biosynthesis, adhesion, drug transport, and chromatin remodeling.[6][7][8]

-

Oxidative Stress Response: The fungicidal action of AmB is also associated with the induction of oxidative stress. Enhanced capacity to withstand oxidative damage has been linked to AmB resistance.

The Role of Biofilm Formation

C. auris is a proficient biofilm former, and this characteristic significantly contributes to its antifungal resistance.[9][10]

-

Increased MIC in Biofilms: The minimum inhibitory concentration (MIC) of AmB against C. auris biofilms can be 2 to 512 times higher than against their planktonic counterparts.[11]

-

Extracellular Matrix Sequestration: The biofilm's extracellular matrix, rich in polysaccharides like mannan-glucan complexes, can sequester AmB, preventing it from reaching the fungal cells.[11]

-

Upregulation of Efflux Pumps: Maturing biofilms show increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which can actively pump AmB out of the cells.[11]

Quantitative Data on Amphotericin B Resistance

Table 1: Amphotericin B MIC Values for Candida auris

| Clade | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| South Asian (Clade I) | 0.5 - 4.0 | 1.0 | 2.0 | [4][7] |

| East Asian (Clade II) | 0.12 - 0.25 | - | - | [7] |

| South African (Clade III) | 1.0 - 2.0 | - | - | [7] |

| South American (Clade IV) | 1.0 - 8.0 | - | - | [7] |

| Multiple Clades | 0.25 - 4.0 | - | - | [1] |

Note: MIC values can vary between studies and testing methodologies.

Table 2: Impact of Biofilm Formation on Amphotericin B MIC

| Isolate Type | Planktonic MIC (μg/mL) | Biofilm MIC (μg/mL) | Fold Increase | Reference |

| C. auris (various strains) | 0.25 - 1.0 | up to 16 | up to 64 | [9] |

| C. auris (various clades) | 0.06 - 4.0 | 4.0 - >32 | up to >8 | [12] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Inoculum Preparation:

-

Culture C. auris on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the suspension 1:100 in sterile saline, then 1:20 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 105 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Amphotericin B.

-

Perform serial two-fold dilutions of AmB in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of AmB that causes a complete inhibition of visible growth.

-

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols.

-

Cell Culture and Harvesting:

-

Grow C. auris in a suitable liquid medium to the desired growth phase.

-

Harvest the cells by centrifugation and wash with sterile water.

-

-

Saponification and Sterol Extraction:

-

Resuspend the cell pellet in methanolic potassium hydroxide.

-

Incubate at 80°C for 1 hour to saponify cellular lipids.

-

Extract the non-saponifiable lipids (containing sterols) by adding n-heptane and vortexing vigorously.

-

Collect the upper n-heptane layer.

-

-

Derivatization:

-

Evaporate the n-heptane extract to dryness under a stream of nitrogen.

-

Resuspend the dried extract in a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the different sterol species.

-

Identify the sterols based on their retention times and mass fragmentation patterns compared to known standards.

-

Quantify the relative abundance of each sterol by integrating the peak areas.

-

RNA Sequencing and Differential Gene Expression Analysis

This protocol outlines the key steps for a transcriptomic study.

-

RNA Extraction:

-

Grow AmB-resistant and -susceptible C. auris isolates under defined conditions.

-

Harvest cells and rapidly freeze them in liquid nitrogen.

-

Disrupt the cells using mechanical methods (e.g., bead beating) in the presence of a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase to remove genomic DNA contamination.

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity using a bioanalyzer.

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Construct cDNA libraries using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).

-

Sequence the libraries on an Illumina sequencing platform.

-

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference C. auris genome.

-

Quantify the expression level of each gene.

-

Identify differentially expressed genes between resistant and susceptible isolates using statistical packages like DESeq2 or edgeR.

-

Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes affected by the differential gene expression.

-

Visualizing Resistance Mechanisms and Workflows

Ergosterol Biosynthesis Pathway and AmB Resistance

Caption: Ergosterol biosynthesis pathway and points of intervention leading to Amphotericin B resistance.

Experimental Workflow for Investigating AmB Resistance

Caption: A typical experimental workflow for the investigation of Amphotericin B resistance in C. auris.

Conclusion and Future Directions

Amphotericin B resistance in Candida auris is a complex and evolving challenge. The primary mechanisms involve alterations in the ergosterol biosynthesis pathway, leading to a reduction in the drug's target. However, it is clear that a network of interconnected factors, including cell wall remodeling, transcriptional reprogramming, and biofilm formation, contribute to the overall resistance phenotype. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies to combat this urgent public health threat. Future research should focus on further elucidating the regulatory networks that govern AmB resistance, identifying novel drug targets within these pathways, and developing diagnostic tools for the rapid detection of AmB-resistant C. auris. The detailed protocols and compiled data in this guide aim to equip researchers with the necessary information to advance these critical efforts.

References

- 1. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida auris Pan-Drug-Resistant to Four Classes of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Extracellular Vesicle RNA Analysis in the Global Threat Fungus Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Defining Optimal Doses of Liposomal Amphotericin B Against Candida auris: Data From an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Signatures Predict Phenotypic Variations of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Candida auris infection and biofilm formation: going beyond the surface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activities of nine antifungal agents against Candida auris biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sterols in Amphotericin B's Antifungal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB), a polyene macrolide antibiotic produced by Streptomyces nodosus, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades.[1][2] Despite the development of newer antifungal agents, AmB's broad spectrum of activity and a low incidence of microbial resistance ensure its continued clinical relevance.[1][2] The efficacy—and toxicity—of Amphotericin B is intrinsically linked to its interaction with sterols, the essential lipid components of eukaryotic cell membranes.

This technical guide provides an in-depth exploration of the multifaceted role of sterols in the antifungal action of AmB. It details the molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying these interactions, and visualizes the complex relationships involved.

Core Mechanisms of Action: The Centrality of Sterol Interaction

The antifungal activity of AmB is predicated on its preferential binding to ergosterol , the primary sterol in fungal cell membranes, over cholesterol , its counterpart in mammalian cells.[3] This selectivity forms the basis of its therapeutic window, although interaction with cholesterol is responsible for its significant dose-limiting toxicities, including nephrotoxicity.[4] Two primary, and not mutually exclusive, models describe how this interaction leads to fungal cell death.

The Ion Channel/Pore Formation Model

The classical and most widely accepted mechanism posits that AmB molecules insert into the fungal membrane and assemble into transmembrane pores or channels.[1][5][6][7]

-

Assembly: Approximately eight AmB molecules are thought to oligomerize in a barrel-stave fashion.[8]

-

Structure: In this arrangement, the hydrophobic polyene chains of AmB align with the lipid acyl chains of the membrane, while the hydrophilic polyhydroxyl chains form the interior of a water-filled channel.[9]

-

Lethal Effect: This channel disrupts the membrane's integrity, allowing the leakage of essential intracellular components, particularly potassium ions (K+) and other small molecules, which ultimately leads to cell death.[6][9]

Sterols are critical for the stability and function of these pores. While channels can form in sterol-free membranes, their formation is greatly enhanced and stabilized by the presence of ergosterol.[8]

The Sterol Sponge Model

A more recent model suggests that the primary fungicidal mechanism of AmB is the extraction of ergosterol from the fungal membrane.[3][4]

-

Aggregation: In this model, AmB forms large, extramembranous aggregates near the fungal cell surface.[10]

-

Extraction: These aggregates act as a "sterol sponge," sequestering ergosterol from the bilayer due to the high-affinity interaction between AmB and ergosterol.[3][4]

-

Lethal Effect: The depletion of ergosterol from the membrane disrupts numerous vital cellular processes that depend on this sterol, including membrane fluidity, the function of membrane-bound proteins, and cell signaling, leading to cell death even without widespread membrane permeabilization.[3][7]

This model is supported by findings that ergosterol binding alone is sufficient to kill fungal cells and that membrane permeabilization does not always correlate with cell death.[3][7]

Quantitative Analysis of Amphotericin B-Sterol Interactions

The therapeutic efficacy and toxicity of AmB are directly related to the quantitative differences in its interaction with ergosterol and cholesterol. These interactions can be characterized by binding affinities and the functional consequences on membrane permeability.

Table 1: Sterol Binding Affinity of Amphotericin B and its Analogs

Isothermal Titration Calorimetry (ITC) is a key technique for directly measuring the binding affinity between molecules. Studies have demonstrated AmB's higher affinity for ergosterol, and recent work with derivatives has further clarified the structural basis for this selectivity.

| Compound | Sterol | Binding Observed | Method | Reference |

| Amphotericin B (AmB) | Ergosterol | Yes (Higher Affinity) | ITC | [3][6] |

| Amphotericin B (AmB) | Cholesterol | Yes (Lower Affinity) | ITC | [3][6] |

| C2'deOAmB (AmB analog) | Ergosterol | Yes | ITC | [3][6] |

| C2'deOAmB (AmB analog) | Cholesterol | No (Below detection limits) | ITC | [3][6] |

Note: Specific Kd values are often dependent on the experimental setup (e.g., micelle or vesicle composition). The key finding is the consistent preferential binding to ergosterol. The derivative C2'deOAmB highlights that the C2' hydroxyl group is critical for cholesterol binding but not for ergosterol binding.[3][6]

Table 2: Functional Consequences of AmB-Sterol Interaction

The formation of AmB channels leads to measurable changes in membrane permeability. The diameter and ion conductance of these channels are influenced by the sterol composition of the membrane.

| Membrane Composition | Channel Diameter (nm) | Key Observation | Method | Reference |

| Ergosterol-rich | 0.4 – 1.0 | Efficient channel formation and ion leakage. | Electrophysiology / AFM | [5] |

| Cholesterol-rich | Not specified | Less efficient channel formation. | Electrophysiology | |

| Sterol-free | Not specified | Channel formation is possible but less stable. | Electrophysiology | [8] |

Sterols and the Development of Fungal Resistance

Resistance to AmB is rare but can occur through modifications in the fungal cell membrane that reduce drug binding. The most common mechanism involves alterations in the ergosterol biosynthesis pathway.

Mutations in genes such as ERG3 or ERG6 can lead to a decrease in the total amount of ergosterol or the accumulation of alternative sterol precursors in the membrane. These altered sterols often have a lower binding affinity for AmB, thus reducing the drug's efficacy.

Experimental Protocols for Studying AmB-Sterol Interactions

Investigating the molecular details of AmB's action requires specialized biophysical techniques. Below are methodologies for key experiments cited in the literature.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding thermodynamics of AmB to sterols within a model membrane system (e.g., micelles).

Methodology:

-

Preparation:

-

Prepare a solution of detergent micelles (e.g., sodium deoxycholate) containing a known concentration of the target sterol (ergosterol or cholesterol).

-

Prepare a concentrated solution of AmB in the same buffer.

-

Accurately determine the concentrations of both the sterol in the micelles and the AmB solution.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the sterol-containing micelle solution into the sample cell.

-

Load the AmB solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 5-10 µL) of the AmB solution into the sample cell while stirring.

-

Record the heat change after each injection. The initial injections produce a large heat signal as AmB binds to the abundant sterol. The signal diminishes as the sterol becomes saturated.

-

-

Data Analysis:

-

Integrate the heat signal peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of AmB to sterol.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Protocol: Neutron Reflectometry (NR) for Membrane Structural Analysis

NR is a powerful technique for studying the structure of thin films at interfaces, making it ideal for probing how AmB affects the structure of model lipid bilayers.[10]

Objective: To determine the location of AmB within a model membrane and measure AmB-induced changes in membrane thickness and sterol distribution.[10]

Methodology:

-

Sample Preparation:

-

Prepare a supported lipid bilayer (SLB) on a flat silicon substrate. The bilayer should be composed of phospholipids (e.g., POPC) and a specific sterol (ergosterol or cholesterol).[10]

-

To enhance contrast, selectively deuterated lipids or sterols can be used. For example, use deuterated POPC (d-POPC) with hydrogenous ergosterol.[1]

-

-

Initial NR Measurement:

-

Mount the SLB in a liquid cell filled with buffer (e.g., D₂O or H₂O, using different contrasts helps in data modeling).

-

Measure the neutron reflectivity profile of the pristine membrane. This provides baseline data on the bilayer's thickness and composition.

-

-

Interaction with AmB:

-

Inject a solution of AmB into the liquid cell to interact with the SLB.[10]

-

Allow the system to equilibrate.

-

-

Post-Interaction NR Measurement:

-

Measure the neutron reflectivity profile again after the interaction with AmB.

-

-

Data Analysis:

-

Model the reflectivity data before and after AmB interaction to generate scattering length density (SLD) profiles as a function of distance perpendicular to the membrane.

-

Compare the SLD profiles to determine changes in bilayer thickness, roughness, and the distribution of components (lipids, sterol, and AmB) within the membrane.[1][10] This can reveal if AmB inserts into the membrane and if it causes sterol extraction (seen as a thinning of the membrane and loss of sterol from the bilayer).[10]

-

Conclusion and Future Directions

The interaction between Amphotericin B and sterols is the defining feature of its potent antifungal activity. While the classical pore formation model and the more recent sterol sponge model provide compelling frameworks, the precise sequence of events leading to cell death is likely a combination of both phenomena. The preferential, high-affinity binding to ergosterol remains the cornerstone of its selective action against fungi.

For drug development professionals, understanding this relationship is paramount.

-

Improving Selectivity: Designing AmB analogs that have an even greater affinity for ergosterol over cholesterol, or that are incapable of binding cholesterol (like C2'deOAmB), is a promising strategy to reduce toxicity.[3][6]

-

Overcoming Resistance: Strategies to combat resistance could involve combination therapies that target other aspects of the fungal cell wall or membrane, or the development of molecules that can interact with the altered sterols present in resistant strains.

Future research, leveraging advanced techniques like solid-state NMR and cryo-electron microscopy, will continue to refine our structural understanding of AmB-sterol complexes within the membrane. This knowledge will be instrumental in the rational design of the next generation of polyene antifungals, aiming to retain the broad-spectrum efficacy of Amphotericin B while minimizing its severe side effects.

References

- 1. Neutron diffraction studies of the interaction between amphotericin B and lipid-sterol model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. C2'-OH of amphotericin B plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biochem.wisc.edu [biochem.wisc.edu]

- 5. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. upload.medbullets.com [upload.medbullets.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Disruption: An In-depth Technical Guide to the Biophysical Interaction of Amphotericin B with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its efficacy, however, is shadowed by significant toxicity, primarily stemming from its interaction with mammalian cell membranes. This technical guide delves into the core of AmB's mechanism of action: its intricate and potent biophysical interactions with lipid bilayers. Understanding these interactions at a molecular level is paramount for the rational design of new antifungal agents with improved therapeutic indices.

This document provides a comprehensive overview of the current understanding of AmB's engagement with fungal and mammalian membrane mimics, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Dual Nature of Amphotericin B's Interaction: Ion Channel Formation and Sterol Sequestration